molecular formula C15H16N3S.Cl<br>C15H16ClN3S B7798735 Azure B CAS No. 1231958-32-9

Azure B

Cat. No.: B7798735
CAS No.: 1231958-32-9
M. Wt: 305.8 g/mol
InChI Key: DNDJEIWCTMMZBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azure B is a cationic dye and a major metabolite of Methylene blue. It is known for its strong metachromatic properties and is commonly used in biological staining, particularly in the Azure-Eosin staining method for blood smears. This compound is also a selective and reversible inhibitor of monoamine oxidase A, making it significant in biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

Azure B is typically synthesized through the oxidation of Methylene blue. The process involves the use of oxidizing agents such as hydrogen peroxide or potassium dichromate under controlled conditions. The reaction is carried out in an aqueous medium, and the product is purified through crystallization .

Industrial Production Methods

In industrial settings, this compound is produced by direct synthesis methods. The process involves the use of high-purity raw materials and stringent quality control measures to ensure the consistency and purity of the final product. The dye is then formulated into various concentrations and forms for different applications .

Chemical Reactions Analysis

Types of Reactions

Azure B undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various by-products.

    Reduction: this compound can be reduced to form leuco compounds, which are colorless and can be re-oxidized to regenerate the dye.

    Substitution: this compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium dichromate. The reactions are typically carried out in aqueous solutions at controlled temperatures.

    Reduction: Reducing agents such as sodium borohydride are used in the reduction of this compound.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from the oxidation of this compound include aromatic by-products and aliphatic carboxylic acids. These products are further oxidized to carbon dioxide and inorganic ions such as sulfate, nitrate, and ammonium .

Scientific Research Applications

Azure B has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Azure B is often compared with other similar compounds such as Azure A, Azure C, and Methylene blue. While all these compounds are cationic dyes used in biological staining, this compound is unique due to its strong metachromatic properties and its selective inhibition of monoamine oxidase A . Azure A and Azure C have similar staining properties but differ in their chemical structures and specific applications. Methylene blue, the parent compound of this compound, is widely used in medical and biological applications but lacks the selective inhibition properties of this compound .

List of Similar Compounds

  • Azure A
  • Azure C
  • Methylene blue

Properties

IUPAC Name

dimethyl-[7-(methylamino)phenothiazin-3-ylidene]azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3S.ClH/c1-16-10-4-6-12-14(8-10)19-15-9-11(18(2)3)5-7-13(15)17-12;/h4-9H,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNDJEIWCTMMZBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC2=C(C=C1)N=C3C=CC(=[N+](C)C)C=C3S2.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7040158, DTXSID40944111
Record name Azure B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

531-55-5, 1231958-32-9
Record name Azure B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000531555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Azure B
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9598
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Azure B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Dimethyl-7-(methylamino)-3H-phenothiazin-3-iminium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40944111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-methylamino-7-dimethylaminophenothiazin-5-ium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.739
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AZURE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7C8BEL8WQV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Azure B
Reactant of Route 2
Azure B
Reactant of Route 3
Reactant of Route 3
Azure B
Reactant of Route 4
Reactant of Route 4
Azure B
Reactant of Route 5
Reactant of Route 5
Azure B
Reactant of Route 6
Azure B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.